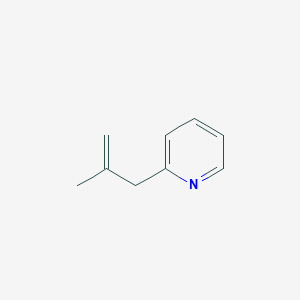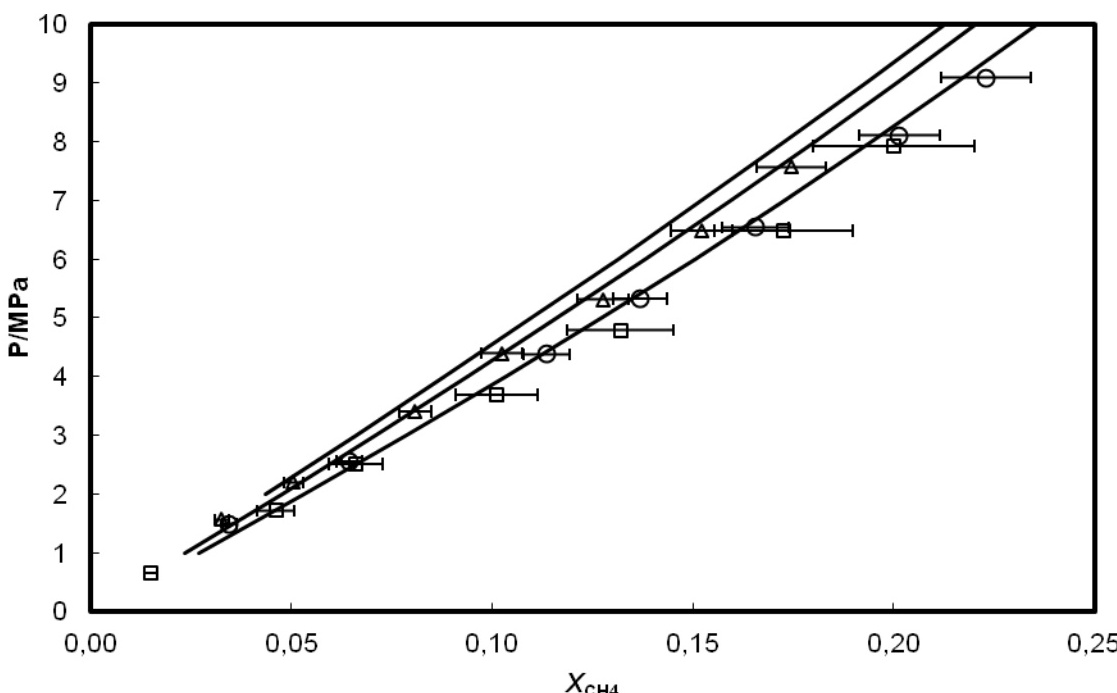
2-Methyl-3-(2-pyridyl)-1-propene
描述
2-Methyl-3-(2-pyridyl)-1-propene (CAS: 951893-27-9) is an organic compound with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol . Structurally, it features a pyridyl group (a six-membered aromatic ring containing one nitrogen atom) substituted at the 2-position of a propene backbone, with a methyl group at the 3-position. Its applications and reactivity remain unspecified in the provided evidence.
属性
IUPAC Name |
2-(2-methylprop-2-enyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHHCPHPZNGOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501601 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936621-16-8 | |
| Record name | 2-(2-Methyl-2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936621-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This approach not only increases the efficiency and safety of the process but also reduces waste and avoids the need for extensive work-up procedures .
化学反应分析
Types of Reactions
2-Methyl-3-(2-pyridyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce different reduced derivatives of the original compound.
科学研究应用
2-Methyl-3-(2-pyridyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism by which 2-Methyl-3-(2-pyridyl)-1-propene exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Comparison with Similar Compounds
Pyridyl-Substituted Alkenes
Compounds like 3-(2-pyridyl)-1-propene (lacking the methyl group at position 3) or 2-Methyl-3-(4-pyridyl)-1-propene (pyridyl substitution at the 4-position) could serve as structural analogs.
Methyl-Substituted Aromatic Alkenes
For example, 2-Methyl-3-phenyl-1-propene replaces the pyridyl group with a phenyl ring. Such compounds are often studied for their electronic and steric effects in polymerization or catalysis.
Thiol-Containing Compounds
The majority of the provided evidence focuses on sulfur-containing compounds like 1-propanethiol (C₃H₇SH) and 1-butanethiol (C₄H₉SH) in methane systems. Key findings include:
- Solubility Trends : Methane solubility in thiol-rich liquid phases increases with pressure and temperature .

- Vapor-Liquid Equilibrium (VLE) : Thiols exhibit higher volatility than methane, with 1-propanethiol showing greater vapor-phase enrichment than 1-butanethiol under identical conditions .
Table 1: Available Data for 2-Methyl-3-(2-pyridyl)-1-propene vs. Thiol-Methane Systems
生物活性
2-Methyl-3-(2-pyridyl)-1-propene, an organic compound with the molecular formula and a molar mass of approximately 133.19 g/mol, is recognized for its unique structure that includes a pyridine ring and a propene chain. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound features a conjugated system that significantly influences its chemical reactivity. The compound can be synthesized through several methods, including the alkylation of substituted pyridines and continuous flow processes to enhance yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also shown promise in anticancer research. It appears to modulate the activity of specific protein kinases involved in cancer progression, which may lead to apoptosis in cancer cells . Case studies indicate that derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer models.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study C | Assess neuroprotective effects | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It likely interacts with protein kinases, modulating their activity and leading to various physiological effects. The exact pathways affected depend on the cellular context, but preliminary data suggest involvement in signaling pathways related to cell proliferation and survival .
Applications in Drug Development
Given its biological activities, this compound is being explored for potential applications in drug development. Its structural features make it a candidate for designing new antimicrobial agents and anticancer drugs. Ongoing research aims to optimize its pharmacological properties through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



